![molecular formula C21H16F3N B14409452 5-{[4-(Trifluoromethyl)phenyl]methyl}-5,6-dihydrophenanthridine CAS No. 87861-95-8](/img/structure/B14409452.png)
5-{[4-(Trifluoromethyl)phenyl]methyl}-5,6-dihydrophenanthridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-{[4-(Trifluoromethyl)phenyl]methyl}-5,6-dihydrophenanthridine is an organic compound that belongs to the class of trifluoromethylbenzenes. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a dihydrophenanthridine structure. The trifluoromethyl group is known for imparting unique chemical properties, such as increased lipophilicity and metabolic stability, making this compound of interest in various scientific fields.
准备方法
The synthesis of 5-{[4-(Trifluoromethyl)phenyl]methyl}-5,6-dihydrophenanthridine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction parameters.
化学反应分析
5-{[4-(Trifluoromethyl)phenyl]methyl}-5,6-dihydrophenanthridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed from oxidation reactions are typically ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where the trifluoromethyl group is attached.
科学研究应用
5-{[4-(Trifluoromethyl)phenyl]methyl}-5,6-dihydrophenanthridine has a wide range of applications in scientific research:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. The trifluoromethyl group can enhance the binding affinity of the compound to biological targets.
Industry: In industrial applications, this compound can be used in the development of agrochemicals and materials science. Its unique chemical properties can improve the performance and stability of various products.
作用机制
The mechanism of action of 5-{[4-(Trifluoromethyl)phenyl]methyl}-5,6-dihydrophenanthridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, increasing its binding affinity. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
相似化合物的比较
5-{[4-(Trifluoromethyl)phenyl]methyl}-5,6-dihydrophenanthridine can be compared with other trifluoromethylbenzenes, such as:
4-(Trifluoromethyl)phenol: This compound also contains a trifluoromethyl group attached to a phenyl ring but lacks the dihydrophenanthridine structure.
5-methyl-N-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidin-7-amine: This compound has a similar trifluoromethylphenyl group but is part of a triazolopyrimidine structure.
The uniqueness of this compound lies in its combination of the trifluoromethyl group with the dihydrophenanthridine structure, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
87861-95-8 |
|---|---|
分子式 |
C21H16F3N |
分子量 |
339.4 g/mol |
IUPAC 名称 |
5-[[4-(trifluoromethyl)phenyl]methyl]-6H-phenanthridine |
InChI |
InChI=1S/C21H16F3N/c22-21(23,24)17-11-9-15(10-12-17)13-25-14-16-5-1-2-6-18(16)19-7-3-4-8-20(19)25/h1-12H,13-14H2 |
InChI 键 |
AJKXXWDRRCSCKD-UHFFFAOYSA-N |
规范 SMILES |
C1C2=CC=CC=C2C3=CC=CC=C3N1CC4=CC=C(C=C4)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


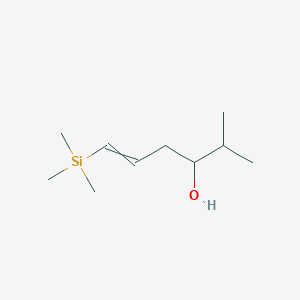
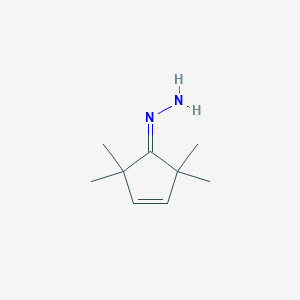
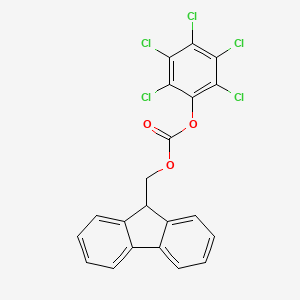
![2-({[(4-Chlorophenyl)sulfanyl]methyl}sulfanyl)-1-methylpyridin-1-ium chloride](/img/structure/B14409408.png)
![1-(7-Methyl-7,15-diazadispiro[5.1.5~8~.3~6~]hexadecan-15-yl)octadecan-1-one](/img/structure/B14409418.png)
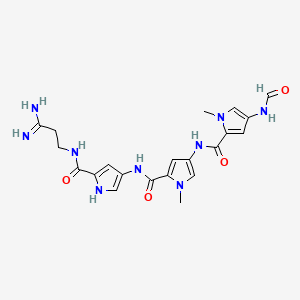
![3-(Hydroxyimino)-2-thiabicyclo[2.2.2]octane-4-carbonitrile](/img/structure/B14409426.png)
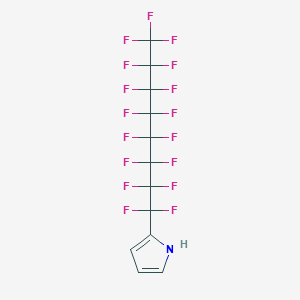
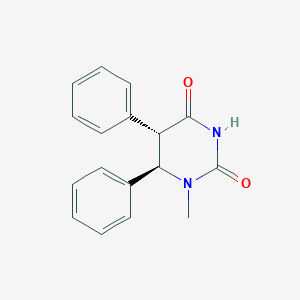
![Ethanone, 1-[2-(2-propenyl)cyclopentyl]-](/img/structure/B14409433.png)
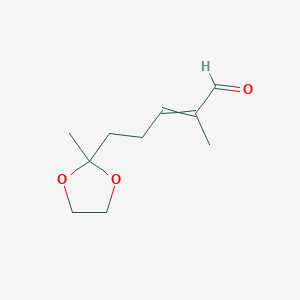
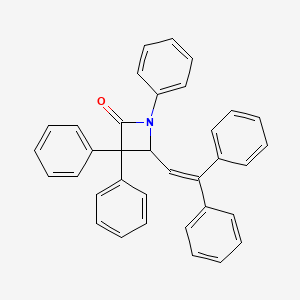
![2-[2-(Benzyloxy)ethoxy]ethyl carbonochloridate](/img/structure/B14409444.png)
![11-Hydroxy-3,10-dimethoxy-12H-benzo[b]xanthen-12-one](/img/structure/B14409446.png)
